Sodium hyaluronate
Overview
Description
Sodium hyaluronate is a viscoelastic compound primarily composed of this compound, a high molecular weight polysaccharide. It is widely used in ophthalmic surgeries, particularly in cataract extraction and intraocular lens implantation, due to its unique viscoelastic properties that help maintain space and protect ocular tissues during surgical procedures .
Scientific Research Applications
Intraocular Applications and Surgery Healon, primarily composed of sodium hyaluronate, has diverse applications in ophthalmic surgeries. In one study, Healon demonstrated a lesser reduction in outflow facility than Viscoat in human cadaver eyes, suggesting it is less likely to cause intraocular pressure spikes post-cataract surgery (Lane et al., 2000). It's also been used in lacrimal passages flushing to treat obstructive conditions, showing a high cure rate and effectiveness (Qi, 2001). Furthermore, Healon has been utilized in suturing corneal perforations, improving operation success and reducing iris adhesion (Li Lin, 2006).
Viscoelastic Properties and Formulations Research has focused on the rheological characteristics and viscoelastic properties of Healon formulations. Studies comparing Healon with other ophthalmic viscosurgical devices (OVDs) like Viscoat have provided insights into their effects on platelet aggregation, corneal metabolism, and endothelial morphology (Dick et al., 2001). These properties are crucial for maintaining anterior chamber depth and ensuring the safety and effectiveness of ophthalmic surgeries.
Antimicrobial Activity and Wound Healing Healon has also been studied for its antimicrobial properties and wound healing capabilities. A study investigated the retention of ciprofloxacin's antimicrobial activity when stored with Healon, highlighting its potential in reducing the risk of meningitis post-cochlear implantation (Wei et al., 2006). Additionally, Healon's effectiveness as a wound-healing adjuvant has been demonstrated in the treatment of alkali-induced corneal epithelial defects, outperforming hydroxypropyl methylcellulose and saline in accelerating the healing process (Shahraki et al., 2016).
Mechanism of Action
Target of Action
Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .
Mode of Action
Healon functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .
Biochemical Pathways
Healon, or this compound, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .
Pharmacokinetics
This compound is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .
Result of Action
The use of Healon facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival Healon promotes superior bleb formation while still maintaining chamber depth postoperatively .
Safety and Hazards
Future Directions
The use of Healon and similar substances continues to be explored in various fields of medicine, such as ophthalmology, articular pathologies, cutaneous repair, skin remodeling, vascular prosthesis, adipose tissue engineering, nerve reconstruction, and cancer therapy . The great potential of Healon in medicine has stimulated the interest of pharmaceutical companies which, by means of new technologies, can produce Healon and several new derivatives to increase both the residence time in a variety of human tissues and the anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Healon contains 30 mg/ml of sodium hyaluronate . This compound is a naturally occurring polysaccharide found in various tissues in the body, including the vitreous humor, synovial fluid, and umbilical cord . It acts as a viscoelastic space filler, maintaining a separation between tissues .
Cellular Effects
Healon has profound effects on various types of cells and cellular processes. For instance, when placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . This suggests that Healon influences cell function by providing protection to the corneal endothelium and other ocular tissues .
Molecular Mechanism
The molecular mechanism of Healon’s action is primarily based on its viscoelastic properties. It provides a clear space for surgical manipulation while maintaining tissue separation postoperatively, thereby avoiding adhesion formation .
Temporal Effects in Laboratory Settings
Healon has been shown to be safe and effective in a wide spectrum of anterior segment surgical procedures
Dosage Effects in Animal Models
The effects of Healon at different dosages in animal models have not been explicitly mentioned in the available literature. Its safety and efficacy in human anterior segment surgery suggest that it may have similar effects in animal models .
Transport and Distribution
The transport and distribution of Healon within cells and tissues are facilitated by its viscoelastic properties. It maintains tissue separation, which could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hyaluronate, the active component of this compound, is typically derived from hyaluronic acid through a process of bacterial fermentation. The fermentation process involves the use of specific strains of bacteria, such as Streptococcus zooepidemicus, which produce hyaluronic acid as a metabolic byproduct. The hyaluronic acid is then purified and converted into this compound through a neutralization reaction with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by several purification steps, including filtration, precipitation, and drying. The final product is a highly purified, non-inflammatory, high molecular weight fraction of this compound, which is then formulated into a sterile, non-pyrogenic viscoelastic
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVKILSMZOHHF-QJZPQSOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2NaO23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-61-9 (Parent) | |
Record name | Hyaluronate Sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
799.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9067-32-7 | |
Record name | Hyaluronate Sodium [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.